3-(4-Hydroxyphenyl)-N-[3-[[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]amino]propyl]-2-propenamide
Description
Overview of Polyamine Derivatives and Hydroxycinnamic Acid Amides (HCAAs)
Polyamines are organic compounds that feature two or more primary amino groups. In biological systems, common polyamines include putrescine, spermidine (B129725), and spermine (B22157). These molecules are essential for various cellular processes.
Hydroxycinnamic acids (HCAs) are a class of phenolic compounds derived from cinnamic acid. They are widely distributed in the plant kingdom and play crucial roles in plant development and defense. mdpi.com When HCAs, such as p-coumaric acid, ferulic acid, and sinapic acid, form an amide bond with polyamines, the resulting compounds are known as hydroxycinnamic acid amides (HCAAs) or phenolamides. mdpi.comnih.gov
HCAAs are a diverse group of plant secondary metabolites. researchgate.net Their biosynthesis involves the condensation of an HCA-coenzyme A (CoA) thioester with a polyamine, a reaction catalyzed by specific acyltransferases. researchgate.net These compounds are implicated in a wide array of physiological processes in plants, including growth, development, and responses to both biotic and abiotic stress. mdpi.comnih.gov They can accumulate in various plant tissues and are thought to contribute to the structural integrity of cell walls, providing a barrier against pathogens. researchgate.net
Significance of N1,N10-Bis(p-coumaroyl)spermidine as a Model Compound in Phytochemical Research
N1,N10-Bis(p-coumaroyl)spermidine stands out in phytochemical research for several reasons. Its structure, featuring a spermidine backbone symmetrically substituted with two p-coumaroyl groups at its terminal nitrogen atoms (N1 and N10), makes it a representative example of di-substituted HCAAs. biosynth.comchemicalbook.com This defined structure allows for focused studies on the chemical and biological properties imparted by the combination of a polyamine and a hydroxycinnamic acid.
The compound is frequently used in studies investigating plant defense mechanisms. biosynth.com Its accumulation in response to environmental stressors like pathogen attack and UV radiation makes it an ideal candidate for understanding how plants protect themselves. biosynth.com Furthermore, its role as a precursor in the biosynthesis of more complex alkaloids, such as lunarine (B1670811) in Lunaria annua, provides a valuable model for studying metabolic pathways in plants. chemfaces.com Research on N1,N10-Bis(p-coumaroyl)spermidine helps to elucidate the enzymatic processes and regulatory networks governing the production of these specialized metabolites. chemfaces.com
Historical Context of N1,N10-Bis(p-coumaroyl)spermidine Research
The study of HCAAs, including N1,N10-Bis(p-coumaroyl)spermidine, has evolved alongside advancements in analytical chemistry and molecular biology. Early research focused on the isolation and structural elucidation of these compounds from various plant sources. For instance, N1,N10-Bis(p-coumaroyl)spermidine has been identified in the pollen of plants belonging to the order Fagales and in the herbs of Exochorda racemosa. medchemexpress.com
More recent research has delved into the biosynthesis and functional roles of these compounds. The identification and characterization of enzymes involved in their formation, such as spermidine hydroxycinnamoyl transferases, have provided deeper insights into their metabolic pathways. nih.gov Investigations into the genetic regulation of HCAA biosynthesis are ongoing, with studies exploring how gene expression is altered in response to environmental cues. The synthesis of N1,N10-Bis(p-coumaroyl)spermidine and its analogs has also been a focus, enabling more detailed structure-activity relationship studies. researchgate.net
Interactive Data Table: Properties of N1,N10-Bis(p-coumaroyl)spermidine
| Property | Value | Source |
| Molecular Formula | C25H31N3O4 | uni.lu |
| Molecular Weight | 437.5 g/mol | |
| CAS Number | 114916-05-1 | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 776.2±60.0 °C at 760 mmHg | |
| Density | 1.2±0.1 g/cm3 |
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N-[4-[3-[3-(4-hydroxyphenyl)prop-2-enoylamino]propylamino]butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCBMVQSCJMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108284 | |
| Record name | 3-(4-Hydroxyphenyl)-N-[3-[[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]amino]propyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-79-9 | |
| Record name | 3-(4-Hydroxyphenyl)-N-[3-[[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]amino]propyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65715-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)-N-[3-[[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]amino]propyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Distribution of N1,n10 Bis P Coumaroyl Spermidine
Occurrence and Distribution: A Comprehensive Survey
The presence of N1,N10-Bis(p-coumaroyl)spermidine is widespread, with research identifying it in both major divisions of flowering plants: dicotyledons and monocotyledons. Its distribution is not uniform, with concentrations varying significantly between species and even within different parts of the same plant.
Dicotyledonous Plant Species
A diverse array of dicotyledonous plants has been found to contain N1,N10-Bis(p-coumaroyl)spermidine. It has been notably isolated from plants belonging to the order Fagales. nih.govmdpi.com Specific examples from various families include:
Rosaceae: The compound has been identified in the herbs of Exochorda racemosa. nih.gov
Brassicaceae: Seeds of Lunaria annua (Honesty) are a known source of this spermidine (B129725) derivative. sigmaaldrich.com
Pandaceae: The roots of Microdesmis keayana have been shown to contain N1,N10-Bis(p-coumaroyl)spermidine among other related compounds. biosynth.com
Solanaceae: Various species within the Solanum genus are known to produce this compound. biosynth.com
Fabaceae: Alfalfa (Medicago sativa) is another dicotyledonous plant from which N1,N10-Bis(p-coumaroyl)spermidine has been extracted. medchemexpress.com
Asteraceae: While often producing spermine (B22157) derivatives, the family to which safflower (Carthamus tinctorius) belongs has also been a source for coumaroyl spermidine analogs. medchemexpress.com
Monocotyledonous Plant Species
The occurrence of N1,N10-Bis(p-coumaroyl)spermidine extends to monocotyledonous plants, primarily within the grass family, Poaceae. High levels of related hydroxycinnamic acid amides (HCAAs) have been detected in the seeds of staple crops such as maize (Zea mays), wheat (Triticum aestivum), and rice (Oryza sativa). biosynth.com While the primary focus of some studies has been on other HCAAs, the methods used were capable of identifying a range of these compounds, suggesting the presence of a complex mixture of spermidine conjugates in these important grains.
Specific Plant Organs and Tissues
The distribution of N1,N10-Bis(p-coumaroyl)spermidine within a plant is highly specific, with accumulation often localized to particular organs and tissues. Research has identified its presence in:
Pollen: Pollen, particularly from plants in the order Fagales, is a rich source of N1,N10-Bis(p-coumaroyl)spermidine. nih.govmdpi.com It is also found in the pollen of rapeseed. nih.gov
Seeds: The seeds of several species, including Lunaria annua, maize, wheat, and rice, have been shown to accumulate this compound. sigmaaldrich.combiosynth.com
Leaves: The leaves of tobacco (Nicotiana tabacum) and some Solanum species contain N1,N10-Bis(p-coumaroyl)spermidine. biosynth.com
Roots: The roots of Microdesmis keayana, rice, and Scopolia tagutica have been identified as sites of accumulation. biosynth.com
Quantitative and Qualitative Distribution Across Botanical Families
The concentration and specific types of coumaroyl spermidine derivatives can vary significantly between different botanical families. While comprehensive quantitative data for N1,N10-Bis(p-coumaroyl)spermidine across a wide range of families is still an area of active research, some patterns have emerged.
For instance, in dried safflower (Carthamus tinctorius) residues, a member of the Asteraceae family, various p-coumaroylspermidines were identified, with the total amount of these compounds being as high as 64.86 ± 0.41%. biosynth.com In the seeds of maize, high levels of N1,N10-di-p-coumaroylspermidine have been detected. biosynth.com The Papaveraceae family is also noted for producing polyphenols, including N1,N10-Bis(p-coumaroyl)spermidine. mdpi.com
The following table provides a summary of the known distribution of N1,N10-Bis(p-coumaroyl)spermidine and related compounds in various botanical families.
| Botanical Family | Plant Species Examples | Plant Part(s) | Compound(s) Detected |
| Fagaceae | Plants in the order Fagales | Pollen | N1,N10-Bis(p-coumaroyl)spermidine |
| Rosaceae | Exochorda racemosa | Herbs | N1,N10-Bis(p-coumaroyl)spermidine |
| Brassicaceae | Lunaria annua | Seeds | N1,N10-Bis(p-coumaroyl)spermidine |
| Pandaceae | Microdesmis keayana | Roots | N1,N10-Bis(p-coumaroyl)spermidine and related derivatives |
| Solanaceae | Solanum species, Scopolia tagutica | Leaves, Roots | N1,N10-di-p-coumaroylspermidine, N1-p-coumaroyl-N10-dihydrocaffeoylspermidine |
| Fabaceae | Medicago sativa (Alfalfa) | Herb | N1,N10-Bis(p-coumaroyl)spermidine |
| Poaceae | Zea mays (Maize), Triticum aestivum (Wheat), Oryza sativa (Rice) | Seeds, Roots, Leaves | High levels of N1,N10-di-p-coumaroylspermidine and other HCAAs |
| Asteraceae | Carthamus tinctorius (Safflower) | Florets, Residues | Various p-coumaroylspermidines |
| Papaveraceae | - | - | N1,N10-Bis(p-coumaroyl)spermidine |
Environmental and Developmental Influences on Accumulation
The production and accumulation of N1,N10-Bis(p-coumaroyl)spermidine in plants are not static but are influenced by a variety of internal developmental cues and external environmental stressors. This compound is a part of the plant's secondary metabolism, which is often activated in response to specific conditions.
Environmental Factors:
Pathogen Attack: The synthesis of phenylpropanoid amides, including N1,N10-Bis(p-coumaroyl)spermidine, is a known defense mechanism in plants against pathogens. Their accumulation at the site of infection can contribute to disease resistance.
UV Radiation: Exposure to ultraviolet (UV) radiation can trigger the production of this compound. Its antioxidant properties may help protect the plant from oxidative damage caused by UV stress. biosynth.com
Developmental Factors:
Flowering and Reproduction: The high concentrations of N1,N10-Bis(p-coumaroyl)spermidine in pollen and floral tissues suggest a role in plant reproduction. These compounds may be involved in protecting the genetic material within the pollen from environmental damage.
Seed Development and Germination: The presence of this compound in seeds indicates a potential protective role during dormancy and germination. It may contribute to the viability and successful establishment of the seedling.
In chicory, for example, the content of related phenolamides is highest during specific developmental stages of the flower buds. nih.gov This temporal regulation underscores the targeted role of these compounds in plant life cycles.
Biosynthesis and Metabolic Pathways of N1,n10 Bis P Coumaroyl Spermidine
Precursor Pathways for Spermidine (B129725) and p-Coumaroyl Moieties
The synthesis of N1,N10-Bis(p-coumaroyl)spermidine relies on the availability of its two core components, spermidine and p-coumaric acid, each produced by distinct and fundamental metabolic pathways in plants.
Polyamines are essential nitrogenous compounds involved in numerous aspects of plant growth and development. The biosynthesis of spermidine begins with the production of its precursor, the diamine putrescine. Plants typically utilize two parallel pathways for putrescine synthesis, starting from the amino acids arginine and ornithine. oup.com
In the arginine-dependent pathway, the enzyme arginine decarboxylase (ADC) catalyzes the decarboxylation of arginine to form agmatine (B1664431). Subsequently, agmatine is converted to putrescine through a two-step process involving agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase. researchgate.net Alternatively, in the ornithine-dependent pathway, the enzyme ornithine decarboxylase (ODC) directly converts ornithine into putrescine in a single decarboxylation step. oup.comresearchgate.net
Once putrescine is synthesized, it is converted to the triamine spermidine. This reaction is catalyzed by the enzyme spermidine synthase (SPDS). oup.comresearchgate.net SPDS facilitates the transfer of an aminopropyl group from a donor molecule, S-adenosylmethionine (SAM), to one of the primary amino groups of putrescine.
Table 1: Spermidine Biosynthesis Pathway
| Precursor | Intermediate(s) | Product | Key Enzyme(s) |
|---|---|---|---|
| L-Arginine | Agmatine, N-Carbamoylputrescine | Putrescine | Arginine Decarboxylase (ADC) |
| L-Ornithine | - | Putrescine | Ornithine Decarboxylase (ODC) |
The phenylpropanoid pathway is a central metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds. taylorandfrancis.com The journey to p-coumaric acid begins with the aromatic amino acid L-phenylalanine. taylorandfrancis.comresearchgate.net
The first committed step is the non-oxidative deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL), which produces trans-cinnamic acid. taylorandfrancis.comwikipedia.org Following this, the enzyme cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para (4-position) of the phenyl ring of cinnamic acid, yielding p-coumaric acid. nih.govnih.gov
For its incorporation into N1,N10-Bis(p-coumaroyl)spermidine, p-coumaric acid must first be activated. This is achieved by the enzyme 4-coumarate:CoA ligase (4CL), which catalyzes the formation of a high-energy thioester bond with coenzyme A, resulting in the product p-coumaroyl-CoA. researchgate.netnih.gov This activated form is the direct acyl donor for the subsequent amidation reaction.
Table 2: p-Coumaric Acid and p-Coumaroyl-CoA Synthesis Pathway
| Precursor | Intermediate | Product | Key Enzyme(s) |
|---|---|---|---|
| L-Phenylalanine | Trans-Cinnamic Acid | p-Coumaric Acid | Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H) |
Enzymatic Acylation and Amidation Reactions
The final step in the biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine is the covalent joining of the spermidine backbone with two p-coumaroyl groups. This is accomplished through the action of specific acyltransferase enzymes.
The enzymes responsible for catalyzing the transfer of hydroxycinnamoyl groups (like p-coumaroyl) from their CoA esters to polyamines are known as hydroxycinnamoyl transferases. These enzymes belong to the large BAHD superfamily of acyl-CoA-dependent acyltransferases. nih.govnih.gov
The specific enzyme involved in the synthesis of spermidine conjugates is spermidine hydroxycinnamoyl transferase (SHT). nih.govuniprot.org SHT catalyzes the formation of an amide bond between the carboxyl group of p-coumaroyl-CoA and the primary amino groups of spermidine. The reaction proceeds sequentially, first forming N1-(p-coumaroyl)spermidine, followed by a second acylation at the distal (N10) primary amino group to yield the final product, N1,N10-Bis(p-coumaroyl)spermidine. Some SHT enzymes are also capable of producing tri-acylated spermidines. uniprot.org
A related but distinct enzyme, spermine (B22157) hydroxycinnamoyl transferase (SpmHT), has been identified that exclusively acylates spermine, highlighting the specificity within this enzyme family. nih.govresearchgate.net
Research into hydroxycinnamoyl transferases has revealed distinct substrate preferences that regulate the type of polyamine conjugates produced in different plant species.
Acyl Acceptor (Polyamine) Specificity: Spermidine hydroxycinnamoyl transferase (SHT) exhibits a strong preference for spermidine as its polyamine substrate (the acyl acceptor). nih.govoup.com Studies on SHT from eggplant (Solanum melongena) and Arabidopsis thaliana show that spermidine is the preferred acceptor over other common polyamines like putrescine and spermine. nih.govuniprot.org In contrast, the related enzyme SpmHT from Solanum richardii is highly specific for spermine and does not efficiently use spermidine. nih.gov
Acyl Donor (Hydroxycinnamoyl-CoA) Specificity: While SHT enzymes can utilize p-coumaroyl-CoA as the acyl donor to produce coumaroyl-spermidine derivatives, they often show higher activity with other hydroxycinnamoyl-CoAs. For instance, the SHT from eggplant displays a preference for caffeoyl-CoA, followed by feruloyl-CoA, and then p-coumaroyl-CoA. nih.gov Similarly, the Arabidopsis SHT is most efficient with feruloyl-CoA, followed by caffeoyl-CoA and then p-coumaroyl-CoA. uniprot.org This indicates that the relative abundance of different hydroxycinnamoyl-CoA precursors in a specific tissue can influence the final structure of the synthesized polyamine amides.
Table 3: Substrate Specificity of Spermidine Hydroxycinnamoyl Transferase (SHT)
| Enzyme Source | Preferred Acyl Acceptor | Acyl Donor Preference Order |
|---|---|---|
| Solanum melongena (Eggplant) | Spermidine | Caffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoA nih.gov |
Downstream Metabolism and Derivatization
While N1,N10-Bis(p-coumaroyl)spermidine can be an end product that accumulates in certain tissues like pollen, further metabolic modifications can occur in some plant species. These derivatizations can alter the compound's chemical properties and biological function.
Examples of downstream metabolism of related di-acylated spermidine conjugates include:
Glycosylation: In Arabidopsis seeds, a disinapoyl spermidine derivative undergoes glycosylation, where a sugar molecule is attached to one of the sinapoyl moieties, forming N1-((4′-O-glycosyl)-sinapoyl),N8-sinapoylspermidine. nih.gov This suggests that similar modifications, such as the addition of a glucose to one of the p-coumaroyl groups, could be a potential metabolic fate for N1,N10-Bis(p-coumaroyl)spermidine.
Cyclization: In other species within the Brassicaceae family, dicoumaroylspermidine derivatives can serve as precursors for the biosynthesis of complex cyclic spermidine alkaloids. nih.gov This involves intramolecular cyclization reactions that create more rigid and structurally complex molecules.
Conversion to Other Hydroxycinnamoyl Spermidine Derivatives
N1,N10-Bis(p-coumaroyl)spermidine can serve as a substrate for further acylation, leading to the formation of more complex hydroxycinnamoyl spermidine derivatives. This conversion is catalyzed by specific spermidine hydroxycinnamoyl transferases (SHTs), which exhibit varying substrate specificities. For instance, research in Arabidopsis thaliana has identified enzymes capable of producing di- and tri-acylated spermidines. nih.gov
A notable example of such conversion is observed in chicory (Cichorium intybus), where two distinct spermidine hydroxycinnamoyl transferase-like enzymes, CiSHT1 and CiSHT2, act in succession to produce fully substituted polyamine conjugates. In this process, a dicoumaroyl derivative serves as an intermediate for the synthesis of a tetracoumaroyl spermine. acs.org This sequential acylation mechanism highlights a potential pathway for the conversion of N1,N10-Bis(p-coumaroyl)spermidine into tris- or even tetra-acylated spermidine derivatives in other plant species. Further evidence for this comes from the isolation of various tris(4-hydroxycinnamoyl)spermidines, such as keayanidines A, B, and C, from the roots of Microdesmis keayana. nih.gov These findings suggest that N1,N10-Bis(p-coumaroyl)spermidine is a key branching point in the biosynthesis of a wide range of hydroxycinnamoyl spermidines.
Involvement in Higher Alkaloid Biosynthesis (e.g., Lunarine)
One of the most significant metabolic roles of N1,N10-Bis(p-coumaroyl)spermidine is its function as a direct precursor in the biosynthesis of certain complex alkaloids. A well-documented example is the formation of the alkaloid lunarine (B1670811) in the seeds of Lunaria annua. nih.gov
The biosynthesis of lunarine involves a stereoselective phenol-oxidative coupling of N1,N10-Bis(p-coumaroyl)spermidine. This intramolecular cyclization reaction forms the characteristic hexahydrodibenzofuran ring system of lunarine. nih.gov Enzyme studies utilizing microsomes from Lunaria annua seeds have indicated that this critical oxidative coupling step is likely catalyzed by a cytochrome P-450-dependent monooxygenase. nih.gov The spermidine moiety of N1,N10-Bis(p-coumaroyl)spermidine is ultimately derived from arginine via putrescine. nih.gov
Regulation of N1,N10-Bis(p-coumaroyl)spermidine Biosynthesis
The biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine is a tightly controlled process, regulated at both the genetic and protein levels to ensure its availability for subsequent metabolic pathways in response to developmental and environmental signals.
Genetic Regulation of Biosynthetic Enzymes
The key enzymes in the biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine are the spermidine hydroxycinnamoyl transferases (SHTs). The expression of the genes encoding these enzymes is highly regulated. Studies in eggplant (Solanum melongena) and its wild relatives have shown that the differential expression of SHT genes is a primary factor determining the profile of hydroxycinnamic acid amides (HCAAs) in the plant. For example, the expression of the SmSHT gene in eggplant is stimulated by environmental stressors such as heat and drought, indicating a role for these compounds in the plant's stress response. numberanalytics.com
In Arabidopsis thaliana, two distinct genes, At2g23510 (encoding spermidine disinapoyl transferase, SDT) and At2g25150 (encoding spermidine dicoumaroyl transferase, SCT), have been identified. These genes exhibit tissue-specific expression patterns, with SDT being predominantly expressed in seeds and SCT in roots, leading to the accumulation of different spermidine conjugates in these organs. nih.gov This genetic regulation allows for the precise control of the types and amounts of hydroxycinnamoyl spermidines produced in different parts of the plant and at different developmental stages.
Transcriptomic and Proteomic Analyses of Pathway Modulation
Transcriptomic analyses have provided further insights into the regulation of N1,N10-Bis(p-coumaroyl)spermidine biosynthesis. For instance, a transcriptomic study of iron walnut (Juglans regia) under acid stress identified a "spermidine hydroxycinnamoyl transferase-like" gene that was differentially expressed, suggesting that the biosynthesis of these compounds is modulated at the transcriptional level in response to specific environmental challenges. frontiersin.org
Proteomic studies, which focus on the large-scale analysis of proteins, offer a complementary approach to understanding the modulation of this metabolic pathway. While a specific proteomic analysis solely focused on N1,N10-Bis(p-coumaroyl)spermidine is not extensively documented, broader proteomic investigations of plant secondary metabolism provide a framework for how this pathway is likely regulated at the protein level. nih.gov Mass spectrometry-based proteomic approaches are instrumental in identifying and quantifying the enzymes involved in the biosynthesis of secondary metabolites, including SHTs and cytochrome P-450 monooxygenases. nih.govacs.org For example, a SWATH-MS-based quantitative proteomic study of Lycoris species successfully identified key enzymes involved in alkaloid biosynthesis, demonstrating the power of this technique to elucidate complex metabolic pathways. nih.gov Such proteomic analyses can reveal changes in the abundance of biosynthetic enzymes in response to various stimuli, providing a direct link between environmental cues and the modulation of metabolic flux towards the production of N1,N10-Bis(p-coumaroyl)spermidine and its derivatives.
Table 1: Key Enzymes in the Biosynthesis and Metabolism of N1,N10-Bis(p-coumaroyl)spermidine
| Enzyme | Abbreviation | Function | Plant Species Studied |
|---|---|---|---|
| Spermidine Hydroxycinnamoyl Transferase | SHT | Catalyzes the transfer of a p-coumaroyl group to spermidine | Solanum melongena (eggplant), Arabidopsis thaliana, Cichorium intybus (chicory) |
| Spermidine Disinapoyl Transferase | SDT | Catalyzes the formation of disinapoyl spermidine | Arabidopsis thaliana |
| Spermidine Dicoumaroyl Transferase | SCT | Catalyzes the formation of dicoumaroyl spermidine | Arabidopsis thaliana |
| Cytochrome P-450 Monooxygenase | - | Catalyzes the phenol-oxidative coupling of N1,N10-Bis(p-coumaroyl)spermidine to form lunarine | Lunaria annua |
Biological and Ecological Roles of N1,n10 Bis P Coumaroyl Spermidine in Plants
Contributions to Plant Defense Mechanisms
N¹,N¹⁰-Bis(p-coumaroyl)spermidine is a key player in the complex plant defense system, contributing to the protection against both living and non-living threats. Its synthesis is often triggered by various environmental cues, underscoring its role as a responsive defense molecule. biosynth.com
Responses to Biotic Stressors
Plants accumulate hydroxycinnamic acid amides, including N¹,N¹⁰-Bis(p-coumaroyl)spermidine, in response to biotic stressors such as pathogen attacks and insect herbivory. nih.gov These compounds are integral to the plant's defense arsenal. Evidence suggests that polyamines are involved in plant immunity, contributing to both Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). mdpi.com The application of polyamines has been shown to induce defense responses like callose deposition and the expression of PTI marker genes. mdpi.com Furthermore, the genetic manipulation of polyamine biosynthesis pathways can enhance resistance to pathogens. For instance, overexpressing the arginine decarboxylase gene in some plants leads to increased putrescine levels and reduced growth of certain bacteria. mdpi.com
Responses to Abiotic Stressors
The accumulation of polyamines is a notable metabolic response in plants facing abiotic stresses like drought, salinity, and extreme temperatures. nih.govnih.gov N¹,N¹⁰-Bis(p-coumaroyl)spermidine, as a polyamine derivative, is synthesized in response to environmental stimuli such as UV radiation. biosynth.com Polyamines contribute to stress tolerance through various mechanisms, including osmoprotection and the maintenance of ion homeostasis. nih.gov Genetic studies have demonstrated that elevated levels of certain polyamines can confer drought tolerance by inducing stomatal closure and reducing water loss. mpg.de The protective role of polyamines against a range of abiotic stresses is well-documented across different plant species. nih.gov
Role in Oxidative Stress Mitigation and Reactive Oxygen Species Scavenging
N¹,N¹⁰-Bis(p-coumaroyl)spermidine possesses antioxidant properties that are crucial for protecting plants from oxidative damage. biosynth.com Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), is a common consequence of both biotic and abiotic stressors. Polyamines can enhance the activity of various antioxidant enzymes, thereby regulating oxidative stress. nih.gov They are involved in scavenging ROS and protecting cellular components from damage. nih.gov While polyamine catabolism itself can produce hydrogen peroxide (a type of ROS), this is often part of a controlled signaling process involved in developmental and stress responses. nih.gov Studies have shown that polyamines can protect against cellular damage by modulating intracellular calcium levels, a process that can be independent of direct ROS scavenging. nih.gov
Involvement in Plant Growth, Development, and Reproduction
Beyond its defensive roles, N¹,N¹⁰-Bis(p-coumaroyl)spermidine and related polyamines are deeply involved in the fundamental processes of plant growth, development, and reproduction.
Cell Division and Cytomorphogenesis
Hydroxycinnamic acid amides are recognized for their involvement in various developmental processes. nih.gov Polyamines are associated with the regulation of cell division and the stability of cellular membranes, which are fundamental to growth and morphogenesis. nih.gov Research on related spermidine (B129725) derivatives has shown that they can influence key developmental stages, including seed germination, hypocotyl elongation, and primary root growth, suggesting they act as regulatory metabolites that modulate plant growth and development. nih.gov
Flower and Pollen Development, Pollinator Attraction
Phenolamides, including coumaroyl spermidine derivatives, are known to be involved in plant reproduction. ebi.ac.uk These compounds have been found to accumulate in the pollen coat of some plant species. ebi.ac.uk Polyamines play a role in various reproductive physiological events such as floral bud differentiation, flowering, and pollen development. mdpi.com For instance, in chicory, the accumulation of tetracoumaroyl spermine (B22157) is facilitated by specific acyltransferases. nih.gov In tea flowers, a significant amount of spermidine-phenolic acid conjugates, such as tricoumaroyl spermidine, have been identified, suggesting their ecological importance in this tissue. ebi.ac.uk
Cell Wall Cross-linking and Structural Integrity
The structural integrity of the plant cell wall is paramount for cell shape, tissue support, and as a primary barrier against biotic and abiotic threats. N1,N10-Bis(p-coumaroyl)spermidine is believed to contribute to the reinforcement of the cell wall through the process of cross-linking. This involves the formation of covalent bonds between cell wall polymers, creating a more rigid and less permeable structure.
The p-coumaroyl moieties of the molecule are the key players in this process. These phenolic groups can be integrated into the cell wall matrix, where they can undergo oxidative coupling to form dehydrodimers. This process, catalyzed by cell wall peroxidases and laccases, can link polysaccharide chains, such as hemicelluloses, to each other and to lignin. While direct evidence for the specific cross-linking mechanism of N1,N10-Bis(p-coumaroyl)spermidine is still an active area of research, the known reactivity of its p-coumaroyl groups suggests its potential to be covalently linked into the cell wall. This incorporation would strengthen the cell wall, making it more resistant to mechanical stress and enzymatic degradation by pathogens.
Ecophysiological Significance and Adaptative Functions
The production and accumulation of N1,N10-Bis(p-coumaroyl)spermidine have significant implications for a plant's ability to adapt to and survive in challenging environments. Its roles extend from defense against herbivores and pathogens to tolerance of various abiotic stresses.
One of the primary adaptive functions of this compound is its role in plant defense. The accumulation of N1,N10-Bis(p-coumaroyl)spermidine has been observed in response to pathogen attack. biosynth.com Its presence in the cell wall can act as a physical barrier, impeding the progress of invading pathogens. Furthermore, as a phenolic compound, it possesses antimicrobial properties that can directly inhibit the growth of fungi and bacteria. The antioxidant activity of the p-coumaroyl groups can also help to mitigate the oxidative stress that occurs during pathogen infection. biosynth.com
In addition to its role in biotic stress, there is growing evidence to suggest that N1,N10-Bis(p-coumaroyl)spermidine contributes to tolerance against abiotic stressors such as drought and salinity. Polyamines, including spermidine, are known to accumulate in plants under these conditions and are associated with enhanced stress tolerance. While direct quantitative data for N1,N10-Bis(p-coumaroyl)spermidine under these specific stresses is limited, studies on related polyamine conjugates and the general response of polyamines provide strong indications of its involvement. For instance, exogenous application of spermidine has been shown to improve drought and salt tolerance in various plant species. pakbs.orgnih.govnih.govplos.orgnih.govcsic.esmdpi.com It is hypothesized that N1,N10-Bis(p-coumaroyl)spermidine, as a conjugated form of spermidine, contributes to these protective effects. The proposed mechanisms include the stabilization of membranes and proteins, scavenging of reactive oxygen species, and acting as a signaling molecule to activate other stress-responsive pathways.
The accumulation of N1,N10-Bis(p-coumaroyl)spermidine can also be influenced by other environmental factors such as UV radiation. biosynth.com The phenolic nature of the p-coumaroyl groups allows them to absorb UV-B radiation, thus protecting the plant's cellular machinery from its damaging effects. This function is particularly important for plants growing at high altitudes or in regions with high sun exposure.
The ecophysiological significance of N1,N10-Bis(p-coumaroyl)spermidine is a testament to the sophisticated chemical strategies that plants have evolved to cope with a myriad of environmental challenges. Its multifaceted roles in cell wall strengthening, defense, and stress tolerance underscore its importance as a key adaptive molecule in the plant kingdom.
Data Tables
Table 1: Plant Species in which N1,N10-Bis(p-coumaroyl)spermidine or Related Amides Have Been Identified
| Plant Species | Family | Reference(s) |
| Exochorda racemosa | Rosaceae | |
| Plants of the order Fagales (e.g., oak, beech) | Fagaceae | medchemexpress.com |
| Alfalfa (Medicago sativa) | Fabaceae | nih.gov |
Table 2: Observed Changes in Polyamine Levels in Response to Abiotic Stress in Various Plant Species
| Plant Species | Stressor | Polyamine Change | Observed Effect | Reference(s) |
| Triticum durum (Durum Wheat) | Salinity | Increased spermidine | Increased fresh and dry matter, increased soluble sugars and chlorophylls | pakbs.org |
| Oryza sativa (Rice) | Salinity | Decreased putrescine and spermidine, increased spermine | Spermine accumulation was not directly correlated with salt tolerance | nih.gov |
| Triticum aestivum (Wheat) | Drought | Not specified | Exogenous spermidine increased drought tolerance at the germination stage | nih.gov |
| Arabidopsis thaliana | Drought | Increased putrescine, then a decrease in spermidine and spermine | Metabolic canalization of putrescine to spermine, suggesting a recycling loop | nih.gov |
| Achillea millefolium (Yarrow) | Salinity | Not specified | Exogenous spermidine mitigated adverse effects of salinity | plos.org |
| Rice (Oryza sativa) | Salinity | Not specified | Exogenous spermidine mitigated salt stress on root growth | nih.gov |
| Barley (Hordeum vulgare) | Drought | Increased spermidine | Increased drought tolerance | csic.es |
| Fenugreek (Trigonella foenum-graecum) | Drought | Not specified | Exogenous spermine and arginine enhanced growth and physio-biochemical processes | mdpi.com |
Molecular and Biochemical Mechanisms of Action
In Vitro Antioxidant Activity and Free Radical Scavenging
The antioxidant capabilities of N1,N10-Bis(p-coumaroyl)spermidine are a key area of scientific investigation. biosynth.com These properties are attributed to its ability to interact with and neutralize reactive oxygen species, thereby protecting biological systems from oxidative damage. biosynth.com
The radical scavenging capacity of N1,N10-Bis(p-coumaroyl)spermidine has been evaluated using standard in vitro assays. While specific IC50 values for N1,N10-Bis(p-coumaroyl)spermidine in DPPH and ABTS assays are not detailed in the provided search results, related compounds offer insights. For instance, a study on hydroxycinnamic acid derivatives from Brazilian bee pollen, which included N1,N5,N10-tri-p-coumaroyl spermidine (B129725), demonstrated significant free-radical scavenging activity. chemfaces.com Another related compound, monocaffeoyl-tri-p-coumaroyl spermine (B22157), showed the strongest free radical-scavenging activity in this study, nearly equivalent to that of α-tocopherol. chemfaces.com
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant potential of a compound. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). While direct FRAP evaluation data for N1,N10-Bis(p-coumaroyl)spermidine is not available in the provided results, the general antioxidant properties of polyamines and their derivatives suggest they would exhibit activity in such an assay. biosynth.commdpi.com
At the molecular level, the antioxidant action of N1,N10-Bis(p-coumaroyl)spermidine is linked to its chemical structure. The phenolic hydroxyl groups on the p-coumaroyl moieties are key to its free radical scavenging ability. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage. The polyamine chain may also contribute to its antioxidant activity by stabilizing cell structures and interacting with cellular targets. biosynth.com Quantum chemical calculations have shown that the reaction between the related polyamine spermidine and hydroxyl radicals is exergonic, indicating a thermodynamically favorable process for radical scavenging. mdpi.com
Enzyme Modulation and Inhibition Studies
N1,N10-Bis(p-coumaroyl)spermidine has also been investigated for its ability to modulate the activity of specific enzymes.
N1,N10-Bis(p-coumaroyl)spermidine has been identified as an inhibitor of alpha-glucosidase. targetmol.comcaltagmedsystems.co.uk This enzyme is involved in carbohydrate digestion, and its inhibition can help to manage blood glucose levels. While the specific IC50 value for N1,N10-Bis(p-coumaroyl)spermidine is not provided, its inhibitory activity is noted. targetmol.comcaltagmedsystems.co.uk For context, a study on other synthetic coumarins found some to be potent alpha-glucosidase inhibitors, with one compound exhibiting an IC50 value of 2.19 µM, which was significantly more potent than the drug acarbose. nih.gov
Research has also explored the potential of N1,N10-Bis(p-coumaroyl)spermidine as a tyrosinase inhibitor. medchemexpress.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in the cosmetic and food industries. While the search results indicate that N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid isolated from Fagales pollen and has been studied in this context, specific data on its tyrosinase inhibitory activity are not detailed. medchemexpress.com
Cytochrome P-450 Enzyme Interactions
N1,N10-Bis(p-coumaroyl)spermidine has been identified as a substrate for a specific class of cytochrome P-450 enzymes in certain plant species. In studies conducted on microsomes from the seeds of Lunaria annua (Honesty), a cytochrome P-450 enzyme was implicated in the phenol-oxidative coupling of N1,N10-Bis(p-coumaroyl)spermidine. This enzymatic reaction is a crucial step in the biosynthesis of the macrocyclic alkaloid lunarine (B1670811), where the compound serves as a direct precursor.
Inhibition of Pathogen-Specific Enzymes (e.g., Trypanothione (B104310) Reductase)
While specific data on the inhibition of trypanothione reductase by N1,N10-Bis(p-coumaroyl)spermidine is not extensively documented, the compound is known to inhibit other enzymes. Notably, N1,N10-Bis(p-coumaroyl)spermidine, which can be isolated from alfalfa, has demonstrated inhibitory effects against α-glucosidase. tandfonline.comnih.gov This enzyme is a key target in managing carbohydrate metabolism. The inhibition of such enzymes highlights a potential mechanism for the compound's bioactivity, although quantitative data on the potency (e.g., IC50) are not widely reported in the literature. The broader class of hydroxycinnamic acid amides (HCAAs) is recognized for antimicrobial properties, which often involve the inhibition of pathogen-critical enzymes. nih.gov
Interactions with Cellular Targets and Signal Transduction Pathways (in vitro/cellular models)
In cellular models, the effects of N1,N10-Bis(p-coumaroyl)spermidine are linked to the modulation of fundamental processes such as inflammation, proliferation, and apoptosis. These effects are often related to the bioactivity of its constituent parts: spermidine and p-coumaric acid.
Modulation of Inflammatory Mediators (e.g., PGE-2) in Cell-Based Assays
The parent polyamine, spermidine, is known to exert significant anti-inflammatory effects. Studies have shown that spermidine can suppress the production of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE-2). koreascience.kr It achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). cdnsciencepub.com Furthermore, spermidine can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β and reduce the activation of the NF-κB and MAPK signaling pathways. cdnsciencepub.comnih.gov Spermidine has also been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.govresearchgate.net As a conjugate, N1,N10-Bis(p-coumaroyl)spermidine is anticipated to share or modify these properties, with the coumaroyl groups potentially enhancing its interaction with cellular targets involved in the inflammatory cascade.
Effects on Cellular Proliferation and Apoptosis in In Vitro Cell Line Models
The polyamine homeostasis within a cell is critical for normal growth, and its dysregulation is a hallmark of cancer. Depletion of the natural polyamines, spermidine and spermine, is a known strategy to inhibit cell proliferation and induce apoptosis. nih.gov This can be achieved by enhancing their catabolism through enzymes like spermidine/spermine N1-acetyltransferase (SSAT). medchemexpress.comnih.gov The introduction of acylated spermidine derivatives like N1,N10-Bis(p-coumaroyl)spermidine can alter polyamine pools, thereby interfering with the proliferation of cancer cells. Recent studies have also shown that certain N-acylspermidines can negatively impact mammalian cell proliferation. researchgate.net The general class of HCAAs, to which this compound belongs, has been noted for its anticancer activity, suggesting that N1,N10-Bis(p-coumaroyl)spermidine likely acts on cell cycle progression and apoptotic pathways. mdpi.com
Antimicrobial Activity in Microorganism Culture Models
Hydroxycinnamic acid amides are recognized as important secondary metabolites in plant defense against pathogens. nih.gov Studies on spermidine conjugates that are structurally similar to N1,N10-Bis(p-coumaroyl)spermidine have demonstrated notable antimicrobial activity. For instance, trisubstituted spermidine derivatives, such as tri-p-coumaroylspermidine, have been shown to possess antifungal properties. nih.govmdpi.com These compounds can reduce the mycelial growth of plant pathogens like Pyrenophora avenae and inhibit powdery mildew infection on barley. ebi.ac.uk The proposed mechanism for some conjugates involves the inhibition of enzymes crucial for the pathogen's polyamine biosynthesis, such as S-adenosylmethionine decarboxylase (AdoMetDC). ebi.ac.uk This suggests that N1,N10-Bis(p-coumaroyl)spermidine may exert antimicrobial effects by disrupting essential metabolic pathways in susceptible microorganisms.
Structure-Activity Relationship Studies (SAR)
The biological activity of N1,N10-Bis(p-coumaroyl)spermidine is intrinsically linked to its structure, and comparisons with related molecules provide insight into the functional importance of its different components.
Degree of Acylation: The number of acyl groups attached to the spermidine backbone is critical. Studies comparing di- and tri-acylated spermidines reveal differences in activity. For example, tri-p-coumaroylspermidine shows potent antifungal activity. ebi.ac.uk This suggests that increasing the number of hydroxycinnamic acid moieties can enhance certain biological effects, possibly by increasing lipophilicity or the number of interaction points with a biological target.
Nature of the Acyl Group: The type of hydroxycinnamic acid (e.g., p-coumaric, caffeic, ferulic acid) also dictates the compound's activity. For example, in studies of antifungal spermidine conjugates, a mixed conjugate (di-p-coumaroyl-caffeoylspermidine) showed significant activity, indicating that the specific hydroxylation and methoxylation pattern on the phenyl ring of the acyl group is a key determinant of biological function. ebi.ac.uk The radical-scavenging properties of these compounds are also influenced by the acyl group, with caffeoyl and feruloyl groups often imparting stronger antioxidant effects than p-coumaroyl groups. nih.gov
Polyamine Backbone: The length and flexibility of the polyamine chain (e.g., putrescine vs. spermidine vs. spermine) are known to be important for activity. Studies on synthetic polyamine conjugates show that the length of the polyamine chain influences neuroreceptor inhibition, with spermine conjugates sometimes showing higher potency than spermidine conjugates at specific receptors. nih.gov
A summary of the reported biological activities for N1,N10-Bis(p-coumaroyl)spermidine and its close structural analogs is presented below.
Influence of Isomeric Forms (cis/trans, Positional) on Biological Activity
The biological efficacy of N1,N10-Bis(p-coumaroyl)spermidine is significantly influenced by the stereochemistry of its p-coumaroyl groups, specifically the cis (Z) or trans (E) configuration of the double bond in the propenoic acid side chain. Research has demonstrated that different isomers can exhibit varied biological activities.
Hydroxycinnamic acids like p-coumaric acid can exist as cis (Z) or trans (E) isomers, leading to the possibility of four distinct cis/trans isomers for N1,N10-Bis(p-coumaroyl)spermidine: N1-(Z),N10-(Z)-, N1-(Z),N10-(E)-, N1-(E),N10-(Z)-, and N1-(E),N10-(E)-di-p-coumaroyl spermidine. researchgate.net These isomers can be differentiated by their chromatographic behavior and UV absorption spectra. Generally, an increase in the number of trans-p-coumaroyl groups results in a red shift in the maximum absorption wavelength and decreased polarity. researchgate.net
A recent study evaluating the anti-inflammatory properties of various phenolamides from bee pollen provided clear evidence of the superior activity of the trans,trans isomer. nih.govresearchgate.net In this research, N1(E), N10(E)-di-p-coumaroyl spermidine demonstrated the most significant anti-inflammatory effect among the six compounds tested. researchgate.netnih.gov It markedly reduced the levels of key inflammatory mediators in lipopolysaccharide (LPS)-induced prostate epithelial cells. nih.govresearchgate.net
Specifically, at a concentration of 20 μM, N1(E), N10(E)-di-p-coumaroyl spermidine led to a substantial decrease in the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and nitric oxide (NO), as detailed in the table below. researchgate.net
Table 1: Anti-inflammatory Activity of N1(E), N10(E)-di-p-coumaroyl spermidine
| Inflammatory Mediator | % Decrease Compared to Model Group |
|---|---|
| IL-6 | 54.7% |
| TNF-α | 51.6% |
| IL-1β | 55.8% |
| NO | 67.0% |
In addition to cis/trans isomerism, positional isomerism also plays a role in the structure of coumaroyl spermidines. The p-coumaroyl groups can be attached at the N1, N5, or N10 positions of the spermidine backbone. uliege.be While N1,N10-Bis(p-coumaroyl)spermidine is a common form, other positional isomers such as N1,N5- or N5,N10-bis(p-coumaroyl)spermidine could theoretically exist. The precise impact of this positional variation on biological activity requires further comparative investigation. Similarly, while the superior anti-inflammatory action of the N1(E), N10(E) isomer is established, detailed biological activities of the cis isomers remain an area for future research.
Comparison with Other Hydroxycinnamoyl Polyamines and Derivatives
N1,N10-Bis(p-coumaroyl)spermidine belongs to a larger class of compounds known as hydroxycinnamoyl polyamines, which are conjugates of phenolic acids (like p-coumaric, caffeic, and ferulic acid) and polyamines (like spermidine and spermine). researchgate.net The biological activity of these compounds can vary significantly based on both the phenolic acid and the polyamine backbone.
Anti-inflammatory Activity:
A comparative study on phenolamides from bee pollen highlighted the potent anti-inflammatory effects of N1(E), N10(E)-di-p-coumaroyl spermidine relative to other derivatives. nih.govresearchgate.net Its ability to reduce inflammatory markers was found to be superior to that of N(E)-feruloyl putrescine, the main active component in the conventional prostatitis treatment, Cernitin. researchgate.net The study compared six different phenolamides, providing a clear hierarchy of anti-inflammatory potency. researchgate.netresearchgate.net
Table 2: Comparative Anti-inflammatory Effects of Various Phenolamides
| Compound | Phenolic Acid Moiety | Polyamine Moiety | Relative Anti-inflammatory Effect |
|---|---|---|---|
| N1(E), N10(E)-di-p-coumaroyl spermidine | p-Coumaric acid (x2) | Spermidine | Most effective |
| N(E)-feruloyl putrescine | Ferulic acid | Putrescine | Less effective than di-p-coumaroyl spermidine |
| N(E), N'(E)-di-p-coumaroyl putrescine | p-Coumaric acid (x2) | Putrescine | Active |
| N1(E), N5(E), N10(E)-tri-p-coumaroyl spermidine | p-Coumaric acid (x3) | Spermidine | Active |
| N1(E), N5(E), N10(E), N14(E)-tetra-p-coumaroyl spermine | p-Coumaric acid (x4) | Spermine | Active at max non-toxic dose |
| N1(E), N10(E)-di-p-coumaroyl-N14(E)-feruloyl spermine | p-Coumaric acid (x2), Ferulic acid | Spermine | Active at max non-toxic dose |
Antioxidant Activity:
The antioxidant capacity is a key feature of hydroxycinnamoyl polyamines. A study separating phenolamines and flavonoids from rape bee pollen found that the phenolamine fraction, which included di-p-coumaroyl spermidine and tri-p-coumaroyl spermidine, exhibited significantly higher antioxidant activity than the flavonoid fraction in DPPH, ABTS, and FRAP assays. nih.gov Furthermore, the phenolamine fraction showed better protective effects against AAPH-induced oxidative damage in HepG2 cells. nih.gov
The nature of the hydroxycinnamoyl group is critical. A comparative study of the radical-scavenging activity of the parent phenolcarboxylic acids found an order of peroxy radical scavenging activity as caffeic acid > ferulic acid > p-coumaric acid. mdpi.com This suggests that the degree of hydroxylation and methoxylation on the phenolic ring influences antioxidant potential. For instance, dicaffeoylspermidine, containing two caffeic acid moieties, would be expected to have strong antioxidant properties. Similarly, spermidine derivatives containing ferulic acid, such as N5,N10-di(p-coumaroyl)-N1-feruloylspermidine and N5-(p-coumaroyl)-N1,N10-diferuloylspermidine, have demonstrated radical-scavenging properties in DPPH assays. nih.gov
Enzyme Inhibition:
N1,N10-Bis(p-coumaroyl)spermidine has been identified as an inhibitor of alpha-glucosidase. targetmol.com This activity is shared by other phenolic compounds. A study on Morus alba found that various flavonoids and alkaloids were effective alpha-glucosidase inhibitors. nih.gov While direct comparative data is limited, this suggests that the inhibitory action of N1,N10-Bis(p-coumaroyl)spermidine is likely attributable to its phenolic (p-coumaroyl) moieties interacting with the enzyme's active site. The spermidine backbone serves as a scaffold, and the nature and number of attached hydroxycinnamoyl groups can modulate the potency and specificity of this inhibition.
Advanced Analytical and Research Methodologies for N1,n10 Bis P Coumaroyl Spermidine
Extraction and Purification Techniques for N1,N10-Bis(p-coumaroyl)spermidine from Biological Matrices
The isolation of N1,N10-bis(p-coumaroyl)spermidine from complex biological sources, such as plant tissues, is a multi-step process designed to separate the compound from a myriad of other metabolites. A common approach involves initial extraction with organic solvents, followed by chromatographic purification.
For instance, a study on Microdesmis keayana roots utilized a methanolic extraction to isolate related hydroxycinnamoyl spermidine (B129725) derivatives. nih.gov The defatted roots were treated with methanol (B129727) at room temperature. units.it This initial extract then underwent further purification steps, including column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the pure compounds. nih.govunits.it Similarly, in the analysis of safflower residues, a 75% ethanol (B145695) extraction was employed, followed by fractionation using an RP-C18 column. units.it
The choice of solvent is crucial and can vary depending on the specific biological matrix and the target compound's polarity. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are also reported for dissolving N1,N10-bis(p-coumaroyl)spermidine. chemfaces.com These initial extraction and purification strategies are fundamental for obtaining a sample of sufficient purity for subsequent detailed structural and functional analyses.
Spectroscopic and Chromatographic Techniques for Identification and Quantification
Once a purified sample is obtained, a combination of chromatographic and spectroscopic techniques is employed for definitive identification and quantification of N1,N10-bis(p-coumaroyl)spermidine.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones for the analysis of N1,N10-bis(p-coumaroyl)spermidine and related compounds. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
In the analysis of safflower residues, HPLC was used to identify and quantify p-coumaroylspermidine derivatives, which constituted a significant portion of the dried residue. units.it The purity of commercially available N1,N10-bis(p-coumaroyl)spermidine is often assessed by HPLC, with purities typically in the range of 95-98%. chemnorm.com The retention time in an HPLC or UHPLC system, under specific conditions (e.g., column type, mobile phase composition, flow rate), provides a key identifier for the compound. When coupled with a UV/Vis detector, the characteristic absorbance of the p-coumaroyl groups allows for quantification. nih.gov
Mass Spectrometry (MS/MS, HRMS) Fragmentation Pattern Analysis and Isomer Differentiation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of N1,N10-bis(p-coumaroyl)spermidine. When coupled with HPLC or UHPLC (LC-MS), it provides a powerful platform for both identification and quantification.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for N1,N10-bis(p-coumaroyl)spermidine is 437.53 g/mol with a molecular formula of C25H31N3O4. chemnorm.com
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and isomer differentiation. In MS/MS, a specific ion (the precursor ion) is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint. For example, in the analysis of reaction products from spermidine hydroxycinnamoyl transferase (SHT), UPLC/MS/MS was used to monitor the formation of mono-, di-, and tri-acylated spermidines. researchgate.net The detection of the [M+H]+ ion for diferuloyl spermidine at m/z 498 confirmed its presence in the reaction mixture. researchgate.net This approach is crucial for distinguishing between isomers, such as N1,N5-, N1,N10-, and N5,N10-disubstituted spermidines, as the fragmentation patterns will differ based on the location of the acyl groups.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 438.23873 | 207.7 |
| [M+Na]+ | 460.22067 | 208.0 |
| [M-H]- | 436.22417 | 209.9 |
| [M+NH4]+ | 455.26527 | 214.2 |
| [M+K]+ | 476.19461 | 201.7 |
| [M+H-H2O]+ | 420.22871 | 197.5 |
| [M+HCOO]- | 482.22965 | 227.9 |
| [M+CH3COO]- | 496.24530 | 232.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of N1,N10-bis(p-coumaroyl)spermidine. NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.
One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign the structure of p-coumaroyl amides. units.it For instance, in the study of hydroxycinnamoyl spermidines from Microdesmis keayana, 1D and 2D NMR techniques were instrumental in establishing the precise connectivity of the atoms, confirming the structures of the isolated compounds. nih.gov The chemical shifts and coupling constants observed in the NMR spectra provide irrefutable evidence for the location of the p-coumaroyl groups on the spermidine backbone.
Biochemical Assays for Enzyme Activity and Pathway Analysis
Understanding the biosynthesis of N1,N10-bis(p-coumaroyl)spermidine requires the use of biochemical assays to characterize the enzymes involved in its formation.
Cell-Free Extracts and Microsomal Preparations
To study the enzymatic reactions in a controlled environment, researchers often use cell-free extracts or microsomal preparations from the biological source of interest. These preparations contain the enzymes responsible for the biosynthesis of the target compound, free from the complexity of the intact cell.
Recombinant Enzyme Expression and Characterization
The biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine is orchestrated by a class of enzymes known as acyltransferases, which catalyze the transfer of a coumaroyl group from a donor molecule, typically p-coumaroyl-CoA, to a spermidine molecule. To elucidate the specific mechanisms and catalytic properties of these enzymes, researchers extensively utilize recombinant enzyme expression systems. This approach involves isolating the gene encoding the putative acyltransferase from the source organism, cloning it into an expression vector, and introducing it into a host organism, commonly Escherichia coli, for large-scale production of the enzyme. The purified recombinant enzyme is then subjected to a battery of in vitro characterization assays to determine its substrate specificity, kinetic parameters, and optimal reaction conditions.
In a study on Arabidopsis thaliana, a structurally related BAHD family enzyme encoded by the gene At2g25150 was expressed in E. coli and characterized as a spermidine coumaroyl CoA acyltransferase (SCT). nih.gov The recombinant enzyme demonstrated the ability to use spermidine as an acyl acceptor and p-coumaroyl-CoA as the acyl donor. nih.gov Similarly, research on eggplant (Solanum melongena) and its wild relative Solanum richardii led to the identification and characterization of spermidine hydroxycinnamoyl transferases (SHTs). nih.gov The recombinant SHT from S. richardii (SrSHT) was shown to catalyze the synthesis of mono-, di-, and tri-acylated polyamines. nih.gov
Kinetic analysis of these recombinant enzymes provides valuable insights into their catalytic efficiency. For instance, the recombinant spermidine sinapoyl CoA acyltransferase (SDT) from Arabidopsis thaliana, when assayed with spermidine and sinapoyl-CoA, exhibited an apparent kcat of 5.1 ± 0.8 s⁻¹ and an apparent Km of 8.3 ± 1.1 μM for sinapoyl-CoA. nih.gov The corresponding values for spermidine were a kcat of 5.6 ± 0.8 s⁻¹ and a Km of 37.4 ± 5.3 μM. nih.gov In another example, the spermidine coumaroyl CoA acyltransferase (SCT) from Arabidopsis showed a kcat of 3.4 ± 0.5 s⁻¹ and a Km of 10.6 ± 1.5 μM for coumaroyl-CoA when spermidine was the acyl acceptor. nih.gov
The characterization of these recombinant enzymes is crucial for understanding the diversity and evolution of the BAHD acyltransferase superfamily and for identifying the specific enzymes responsible for the biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine in different plant species.
Table 1: Kinetic Parameters of Recombinant Acyltransferases
| Enzyme | Source Organism | Acyl Donor | Acyl Acceptor | kcat (s⁻¹) | Km (μM) |
| SDT | Arabidopsis thaliana | Sinapoyl-CoA | Spermidine | 5.1 ± 0.8 | 8.3 ± 1.1 |
| SDT | Arabidopsis thaliana | Sinapoyl-CoA | Spermidine | 5.6 ± 0.8 | 37.4 ± 5.3 |
| SCT | Arabidopsis thaliana | Coumaroyl-CoA | Spermidine | 3.4 ± 0.5 | 10.6 ± 1.5 |
Precursor Feeding Experiments
Precursor feeding experiments are a powerful tool for elucidating the biosynthetic pathway of N1,N10-Bis(p-coumaroyl)spermidine. This methodology involves supplying isotopically labeled precursors, such as those containing stable isotopes like ¹³C or deuterium (B1214612) (²H), or radioactive isotopes like ¹⁴C, to a biological system (e.g., plant tissues, cell cultures) and then tracing the incorporation of the label into the final product. By identifying the labeled compounds, researchers can confirm the metabolic route from the precursor to the target molecule.
The synthesis of deuterium-labeled polyamines, including spermidine, has been reported, providing the necessary tools for such investigations. nih.gov For example, feeding experiments with deuterium-labeled spermidine could definitively establish it as the direct polyamine precursor for N1,N10-Bis(p-coumaroyl)spermidine. Similarly, providing ¹³C-labeled p-coumaric acid would allow researchers to track its incorporation into the coumaroyl moieties of the final compound. These experiments are instrumental in confirming the roles of p-coumaric acid and spermidine as the primary building blocks for N1,N10-Bis(p-coumaroyl)spermidine.
In broader studies of polyamine metabolism, precursor feeding has been used to understand the intricate network of polyamine biosynthesis and catabolism. For instance, such experiments can help differentiate between various biosynthetic routes for putrescine, a precursor to spermidine, which can be synthesized from either ornithine or arginine in plants. nih.gov The insights gained from these experiments are critical for a comprehensive understanding of the metabolic context in which N1,N10-Bis(p-coumaroyl)spermidine is produced.
Omics Approaches in N1,N10-Bis(p-coumaroyl)spermidine Research
Metabolomics for Profiling and Quantitative Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for the profiling and quantitative analysis of N1,N10-Bis(p-coumaroyl)spermidine and related compounds. Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to achieve high sensitivity and specificity in the detection and quantification of these metabolites.
LC-MS/MS methods are particularly well-suited for the quantitative analysis of polyamines and their conjugates due to their high selectivity and sensitivity. stanford.edu These methods often involve the development of specific multiple reaction monitoring (MRM) transitions for the target analyte and its isotopically labeled internal standard, ensuring accurate quantification even in complex biological matrices. For example, a sensitive LC-MS/MS method was developed for the analysis of polyamines and their precursors in lung tissue, demonstrating the power of this technique for quantitative studies. stanford.edu
NMR spectroscopy offers a complementary approach, providing detailed structural information and the ability to analyze samples with minimal preparation. researchgate.net While generally less sensitive than MS, NMR is a powerful tool for identifying novel compounds and for flux analysis when combined with stable isotope labeling.
Metabolomic studies have been instrumental in identifying and quantifying a wide array of hydroxycinnamic acid amides in various plant species. These studies have revealed the diversity of polyamine conjugates and have provided insights into their distribution and accumulation in different tissues and under various environmental conditions. researchgate.netfrontiersin.org
Table 2: Metabolomics Platforms for N1,N10-Bis(p-coumaroyl)spermidine Analysis
| Platform | Strengths | Applications in N1,N10-Bis(p-coumaroyl)spermidine Research |
| LC-MS/MS | High sensitivity, high selectivity, high throughput | Quantitative analysis in plant extracts, identification of novel derivatives, metabolic profiling |
| NMR | Detailed structural information, non-destructive, quantitative | Structure elucidation of new compounds, stable isotope tracer studies, metabolic flux analysis |
Transcriptomics and Proteomics for Gene and Enzyme Expression Correlates
Transcriptomics and proteomics provide a global view of gene and protein expression, respectively, offering critical insights into the regulatory networks governing the biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine. By correlating the expression levels of genes and proteins with the accumulation of this compound, researchers can identify candidate genes and enzymes involved in its formation.
Transcriptomic analyses, often performed using RNA sequencing (RNA-seq), have been widely applied to study the phenylpropanoid and polyamine biosynthesis pathways. nih.govmdpi.comnih.govmdpi.comfrontiersin.org These studies have revealed that the expression of genes encoding key enzymes in these pathways, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and spermidine synthase, is often coordinately regulated in response to developmental cues and environmental stresses. nih.govmdpi.comnih.govmdpi.comfrontiersin.org For example, integrated transcriptomic and metabolomic analyses in Sophora alopecuroides under salt stress showed a significant correlation between the expression of genes in the phenylpropanoid pathway and the accumulation of related metabolites. nih.gov
Proteomic studies, which analyze the entire set of proteins in a biological sample, complement transcriptomic data by providing information on the actual abundance of enzymes. nih.govfrontiersin.orgmdpi.commdpi.com Differentially expressed proteins identified through proteomic approaches can be directly linked to metabolic changes. In a study on the effect of spermidine on diabetic cardiomyopathy, proteomic and metabolomic analyses revealed novel targets of spermine (B22157) action. frontiersin.org Such integrated omics approaches are powerful for uncovering the molecular mechanisms underlying the regulation of N1,N10-Bis(p-coumaroyl)spermidine biosynthesis.
In Silico Modeling and Molecular Docking Studies
Prediction of Enzyme Binding Affinities
In silico modeling and molecular docking are computational techniques that play a crucial role in predicting and understanding the interactions between enzymes and their substrates at the molecular level. These methods are particularly valuable for studying the binding affinities of enzymes involved in the biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine, such as spermidine hydroxycinnamoyl transferases (SHTs).
Molecular docking simulations predict the preferred orientation of a ligand (e.g., p-coumaroyl-CoA or spermidine) when bound to a receptor (the enzyme) to form a stable complex. The results of these simulations can provide insights into the binding mode and the key amino acid residues in the enzyme's active site that are responsible for substrate recognition and catalysis. For instance, molecular docking of spermidine with carboxypeptidase A suggested that van der Waals forces and hydrogen bonds are the primary forces stabilizing the complex. nih.gov
These computational approaches can also be used to predict the substrate specificity of an enzyme. By comparing the docking scores and binding energies of different potential substrates, researchers can infer which molecules are most likely to be utilized by the enzyme. This is particularly useful for enzymes like acyltransferases, which often exhibit a degree of substrate promiscuity. royalsocietypublishing.orgnih.gov Furthermore, in silico methods can guide site-directed mutagenesis studies by identifying residues that could be altered to change the enzyme's substrate specificity or catalytic activity. royalsocietypublishing.org
Development of In Silico Databases for Hydroxycinnamic Acid Amides
The comprehensive analysis of hydroxycinnamic acid amides (HCAAs), including N1,N10-Bis(p-coumaroyl)spermidine, in complex plant matrices presents a significant analytical challenge. Traditional methods often rely on a limited number of known standards, making the identification of novel or unexpected HCAAs difficult. To address this, researchers have developed innovative methodologies centered on the creation and application of in silico databases, which have revolutionized the annotation of this diverse class of plant secondary metabolites. acs.orgnih.gov
The study of natural products has been transformed by in silico approaches, which merge sophisticated computational methods with conventional botanical research. researchgate.net These techniques are crucial for identifying, characterizing, and analyzing the vast array of compounds produced by plants. researchgate.net For drug discovery, in silico methods provide a rapid and cost-effective means of screening extensive libraries of plant-derived compounds for potential pharmacological activities. researchgate.net
Limitations of Existing Spectral Databases
Publicly available mass spectrometry (MS) databases are often inadequate for the comprehensive identification of HCAAs. For instance, major spectral databases like ReSpect and Metlin contain a very limited number of entries for HCAAs relative to the vast structural diversity of this compound class. acs.org This scarcity of experimental spectral data for known HCAAs severely restricts the ability to identify a broad range of these compounds in untargeted metabolomics studies, highlighting the urgent need for more comprehensive resources. acs.orgnih.gov
Construction of a Virtual HCAA Database
To overcome the limitations of experimental databases, an in silico Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HRMS) database for HCAAs has been constructed. acs.org This approach involves several key steps:
Virtual Compound Generation: Based on established biochemical reactions in plants, a vast library of potential HCAAs was generated in silico. This was achieved by considering the conjugation reactions between the most common hydroxycinnamic acids (HCAs) and various polyamines and aromatic monoamines found in plants. acs.orgresearchgate.net This process resulted in the creation of a virtual database containing hundreds of HCAA structures. acs.org For example, one study generated a total of 846 HCAAs. acs.orgnih.gov
Calculation of Molecular Information: For each of the virtually generated HCAAs, essential molecular information was calculated, including the exact molecular formula and accurate mass. This information is fundamental for matching potential compounds with high-resolution mass spectrometry data. acs.org
Prediction of Analytical Properties:
MS/MS Fragmentation: The characteristic MS/MS fragmentation patterns of HCAAs were determined using reference compounds. These patterns, including specific product ions and neutral losses, were used to build the in silico spectral database. acs.org
Retention Time (tR) Prediction: To improve the confidence of identifications, quantitative structure-retention relationship (QSRR) models were developed. nih.gov These models predict the chromatographic retention time of different HCAA subclasses, such as those formed from aromatic amines versus aliphatic amines, and bis- or tris-HCAAs. nih.gov
Research Findings and Applications
The developed in silico UHPLC–HRMS HCAA database has been successfully applied to identify HCAAs in various plant tissues without prior knowledge of their HCAA profiles. nih.govresearchgate.net The identification process involves matching the measured accurate mass, retention time, and MS/MS fragmentation data from an experimental sample against the values in the in silico database. acs.org
A study utilizing this method successfully analyzed HCAAs in the seeds of maize, wheat, and rice, as well as in the roots and leaves of rice and tobacco. nih.gov The application of this in silico database led to the detection of a significant number of HCAAs, many of which were previously unreported in those plants or even new to science. nih.govresearchgate.net
Table 1: Summary of HCAAs Identified in Various Plants Using an In Silico Database
| Plant Source | Total HCAAs Detected | HCAAs First Identified in the Plant | Previously Unreported HCAAs |
| Maize (seeds) | 79 | 42 | 20 |
| Wheat (seeds) | 79 | 42 | 20 |
| Rice (seeds, roots, leaves) | 79 | 42 | 20 |
| Tobacco (leaves) | 79 | 42 | 20 |
| Data derived from a study that applied a deep annotation method based on a novel in silico UHPLC-HRMS HCAAs database. nih.govresearchgate.net |
The results demonstrate the power of this approach to expand the known chemical space of HCAAs in plants significantly. nih.gov It serves as a powerful tool for the deep annotation of HCAAs from non-targeted UHPLC-HRMS data and is invaluable for the discovery of novel HCAAs in various plant species. nih.govresearchgate.net
Future Directions and Research Gaps in N1,n10 Bis P Coumaroyl Spermidine Studies
Elucidation of Remaining Biosynthetic Steps and Regulatory Mechanisms
The biosynthesis of N1,N10-Bis(p-coumaroyl)spermidine involves the conjugation of p-coumaroyl groups to a spermidine (B129725) backbone. biosynth.com While the general pathway is understood, the specific enzymes and regulatory steps are not fully elucidated. In the biosynthesis of the related alkaloid lunarine (B1670811) in Lunaria annua, N1,N10-Bis(p-coumaroyl)spermidine is a key intermediate. chemfaces.com This process involves the stereoselective phenol-oxidative coupling of the precursor, a reaction potentially catalyzed by a cytochrome P-450 enzyme. chemfaces.com The p-coumaric acid required for this synthesis is derived from L-phenylalanine, and the spermidine moiety originates from arginine. chemfaces.com
Future research will likely focus on identifying and characterizing the specific acyltransferases responsible for attaching the p-coumaroyl groups to spermidine. Understanding the transcriptional and post-transcriptional regulation of these enzymes is crucial. For instance, studies on polyamine biosynthesis in general have shown that the levels of enzymes like ornithine decarboxylase and S-adenosylmethionine decarboxylase are tightly controlled. researchgate.net Investigating how environmental cues, such as pathogen attack or UV radiation, trigger the expression of genes involved in N1,N10-Bis(p-coumaroyl)spermidine synthesis will provide a more complete picture of its regulation. biosynth.com
Comprehensive Understanding of In Planta Signaling and Regulatory Networks
N1,N10-Bis(p-coumaroyl)spermidine is a key player in plant defense mechanisms. biosynth.com Its accumulation in response to stress suggests a role in signaling pathways that activate downstream defense responses. However, the precise mechanisms by which this molecule is perceived by the plant cell and the subsequent signaling cascades it initiates are largely unknown.
Future investigations should aim to identify the protein receptors or binding partners of N1,N10-Bis(p-coumaroyl)spermidine within the plant. Unraveling the downstream signaling components, such as protein kinases, transcription factors, and secondary messengers, will be critical. This will help to understand how the signal is transduced to regulate the expression of defense-related genes. Examining the crosstalk between N1,N10-Bis(p-coumaroyl)spermidine signaling and other known plant defense pathways, such as those mediated by salicylic (B10762653) acid or jasmonic acid, will also be a key area of research.
Deeper Investigation into Molecular Targets and Pathways in Biological Systems (In Vitro)
In vitro studies have begun to shed light on the biological activities of N1,N10-Bis(p-coumaroyl)spermidine. For instance, it has been shown to exhibit inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. targetmol.comcaltagmedsystems.co.uk This suggests potential applications in managing blood sugar levels. Furthermore, its antioxidant properties are of significant interest for their potential to mitigate oxidative damage in biological systems. biosynth.com
A deeper dive into the molecular targets of N1,N10-Bis(p-coumaroyl)spermidine is warranted. Due to its spermidine backbone, it's plausible that it interacts with a range of biomolecules. Spermidine itself can interact non-specifically with negatively charged molecules like DNA and RNA, and also has specific binding interactions with proteins. nih.gov Future research should explore whether N1,N10-Bis(p-coumaroyl)spermidine shares these targets or if the p-coumaroyl groups confer novel binding specificities. Identifying the specific enzymes, receptors, and signaling proteins that are modulated by this compound will be crucial for understanding its mechanisms of action. Recent studies on similar compounds, like di-p-coumaroyl spermidine, have shown they can influence pathways like the AMPK/mTOR signaling pathway, highlighting the potential for complex cellular regulation. nih.gov
Development of Sustainable Production Strategies for Research Purposes
Currently, N1,N10-Bis(p-coumaroyl)spermidine for research is primarily obtained through extraction from natural sources, such as the pollen of plants in the Fagales order or the herb of alfalfa. targetmol.commedchemexpress.commedchemexpress.com However, this method can be limited by the availability of plant material and may result in low yields. Chemical synthesis is another option, but it can be complex and may not be environmentally friendly.
Therefore, there is a pressing need to develop sustainable and efficient production strategies. One promising avenue is the exploration of plant cell or tissue cultures. Optimizing culture conditions to enhance the production of N1,N10-Bis(p-coumaroyl)spermidine could provide a more reliable and controlled source. Additionally, refining extraction and purification protocols from these cultures will be essential to obtain high-purity compounds for research.
Application of Advanced Biotechnological and Synthetic Biology Approaches for Enhanced Biosynthesis
Advanced biotechnological and synthetic biology approaches offer exciting possibilities for the large-scale production of N1,N10-Bis(p-coumaroyl)spermidine. This involves engineering microorganisms, such as bacteria or yeast, to produce the compound. For example, researchers have successfully engineered Saccharomyces cerevisiae to produce other phenolamides. nih.gov
This strategy would involve introducing the genes encoding the biosynthetic enzymes for N1,N10-Bis(p-coumaroyl)spermidine into a suitable microbial host. This includes the enzymes responsible for producing the precursors, p-coumaric acid and spermidine, as well as the acyltransferase that joins them. Metabolic engineering techniques could then be used to optimize the metabolic fluxes towards the production of the desired compound. Enhancing the expression of key enzymes, such as spermidine synthase, has been shown to boost polyamine biosynthesis in other organisms. nih.gov The elucidation of the complete biosynthetic pathway, as discussed in section 7.1, is a critical prerequisite for the successful implementation of these synthetic biology strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
